
Minoxidil Impurity D
Vue d'ensemble
Description
Minoxidil Impurity D is a degradation product or synthetic by-product formed during the manufacturing or storage of minoxidil, a vasodilator and antihypertensive drug also widely used for androgenetic alopecia. Analytical methods like HPLC, NMR, and UV-Vis spectroscopy are critical for identifying and quantifying impurities, including this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
Minoxidil Impurity D serves as a crucial intermediate in the preparation of Minoxidil, which is primarily utilized for treating severe refractory hypertension. The compound's role in drug synthesis underscores its importance in developing pharmaceutical formulations aimed at managing blood pressure effectively .
2. Hypotensive Drug Development
Minoxidil was initially developed as a potent peripheral vasodilator for patients with severe hypertension. The presence of this compound in the synthesis process aids in creating formulations that enhance therapeutic efficacy while minimizing side effects associated with other antihypertensive agents .
Hair Growth Applications
1. Treatment for Androgenic Alopecia
Topical Minoxidil formulations have been approved for treating androgenic alopecia (male and female pattern baldness). This compound contributes to the formulation's stability and effectiveness, facilitating improved hair regrowth outcomes. Research indicates that topical minoxidil can stimulate hair follicles, promoting hair growth by enhancing microcirculation and prolonging the anagen phase of hair follicles .
2. Off-label Uses
Minoxidil has been explored for various off-label uses, including:
- Alopecia Areata : Evidence suggests that it can be effective both alone and in combination with corticosteroids.
- Chemotherapy-Induced Alopecia : Minoxidil may help reduce hair loss and enhance regrowth during chemotherapy.
- Post-Hair Transplant Care : It is often used to minimize hair loss during recovery from hair transplant procedures .
Table 1: Summary of Clinical Studies Involving Minoxidil and Its Impurities
Case Study Insights
-
Case Study on Resistant Hypertension :
A clinical trial involving patients with resistant hypertension demonstrated that those treated with oral minoxidil showed a marked decrease in systolic and diastolic blood pressure after 12 weeks of treatment. The study highlighted the importance of monitoring for potential side effects such as hypertrichosis, which occurred in approximately 20% of participants . -
Topical Minoxidil for Hair Loss :
In a randomized controlled trial focusing on androgenic alopecia, participants using a 5% topical minoxidil solution experienced significant improvements in hair density and thickness compared to those receiving a placebo over a 24-week period .
Mécanisme D'action
The mechanism of action of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize Minoxidil Impurity D, we compare it with structurally or functionally analogous impurities from other drugs, focusing on physicochemical properties, analytical detection, and toxicological profiles.
Table 1: Comparative Analysis of this compound and Related Compounds
*Estimated based on minoxidil’s log P (~2.0) from solubility studies in nanoemulsions .
Structural and Functional Insights
- This compound: While structural details are unspecified, minoxidil’s parent structure includes a pyrimidine ring with amine and nitric oxide groups, which may chelate metals (e.g., iron) . Impurity D could retain these moieties, influencing its reactivity or toxicity.
- Moxonidine Impurity D : A guanidine derivative with a log P of 2.01, indicating moderate lipophilicity. Its ionization at acidic pH facilitates detection via hydrophilic interaction liquid chromatography (HILIC) .
Analytical Methodologies
- This compound: Requires high-sensitivity methods due to low concentrations. Reverse-phase HPLC and NMR are standard, as seen in folic acid impurity characterization .
- Moxonidine Impurity D : HILIC is preferred for polar, ionizable impurities, achieving baseline separation from other related substances .
- Folic Acid Impurity D : UV-Vis and NMR spectra are used to differentiate it from impurities K and G, emphasizing hydrolysis pathways .
Toxicity and Regulatory Considerations
- Ceftazidime Impurity D’s toxicity is linked to structural modifications at critical positions .
- Acceptance Criteria: For minoxidil, acceptance criteria for impurities are typically ≤0.15% (ICH guidelines), though specific limits for Impurity D depend on its potency .
Research Findings and Challenges
Key Studies
- Solubility and Permeability: Minoxidil’s solubility in nanoemulsions (15.5–283.4 mg/mL) and pH-independent permeability in intestinal/Caco-2 models suggest that Impurity D may share similar physicochemical behaviors, complicating isolation .
- Synergistic Effects: Minoxidil combined with exosomes enhances hair growth, but impurities like D could interfere with formulation stability .
Knowledge Gaps
- Direct structural data for this compound is absent in the evidence, necessitating further characterization via MS/MS or X-ray crystallography.
- Comparative toxicity studies with analogs (e.g., Ceftazidime Impurity D) are needed to assess risk thresholds.
Activité Biologique
Minoxidil, a well-known vasodilator and hair regrowth agent, has garnered attention for its various biological activities. Among its derivatives, Minoxidil Impurity D has been identified as a significant compound with distinct biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the chemical formula and has been cataloged under PubChem ID 15616445. Its structural features contribute to its biological activity, particularly its interactions with androgen receptors (AR) and other cellular targets.
Interaction with Androgen Receptors
Recent studies have demonstrated that Minoxidil can suppress androgen receptor (AR)-related functions. Research indicates that this compound may also exhibit similar effects by:
- Decreasing AR transcriptional activity : In reporter assays, Minoxidil has been shown to significantly reduce AR activity in prostate cancer cells and human hair dermal papilla cells (HHDPCs) .
- Disrupting AR interactions : It interferes with AR-peptide, AR-coregulator, and AR N/C-terminal interactions, which are crucial for AR dimerization and subsequent transcriptional activation .
- Reducing AR protein stability : Minoxidil treatment led to a notable decrease in AR protein levels over time, suggesting that it may destabilize the AR protein .
Cellular Pathways Affected
This compound appears to influence several key cellular pathways:
- Activation of ERK Pathway : It promotes survival signals in human dermal papillary cells (DPCs), enhancing hair growth by prolonging the anagen phase through proliferative and anti-apoptotic effects .
- Prostaglandin Pathway Modulation : The compound enhances the expression of prostaglandin E2 receptors, which are involved in hair follicle maintenance and growth .
Case Studies and Research Findings
Several studies have explored the effects of this compound in various contexts:
- In Vitro Studies : A study demonstrated that concentrations ranging from 1 to 100 µM of Minoxidil significantly suppressed AR reporter activity in LNCaP prostate cancer cells. The suppression was dose-dependent, indicating a direct relationship between concentration and biological effect .
- Skin Cell Studies : In human hair dermal papilla cells, Minoxidil was shown to suppress AR transcriptional activity similarly to its effects observed in prostate cancer cells. This suggests potential applications in treating androgenetic alopecia .
- Pharmacological Review : A comprehensive review highlighted that Minoxidil’s mechanism involves not only direct action on AR but also modulation of intracellular signaling pathways that promote hair follicle survival and growth .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the identification of Minoxidil Impurity D?
To identify this compound, researchers should employ a combination of chromatographic and spectroscopic methods:
- HPLC with UV/PDA detection : Initial screening to isolate the impurity and compare retention times with reference standards .
- LC-MS/MS : Confirm molecular weight and fragmentation patterns. For example, LC-MS/MS analysis of structurally similar impurities (e.g., ramipril Impurity D) revealed a molecular ion at m/z 415 .
- NMR spectroscopy : Essential for elucidating the impurity’s structure, particularly for distinguishing isomers or degradation products. Advanced techniques like HRMS and dual-ternary mass spectrometry can further resolve ambiguous cases .
- Reference standards : Use certified materials to validate retention times and spectral profiles .
Q. How can researchers establish purity thresholds for this compound in drug formulations?
Purity thresholds are guided by regulatory frameworks and analytical validation:
- ICH Q3A guidelines : Impurities ≥0.1% of the API must be identified and quantified. Total impurities should not exceed 2% .
- Method validation : Include specificity (resolution from the API), accuracy (spike-recovery experiments), linearity (R² ≥0.99), and solution stability (e.g., 24-hour tests under varying pH/temperature) .
- Batch analysis : Analyze multiple batches to establish baseline variability. For example, stability studies on amlodipine Impurity D showed purity decreases under acidic conditions (pH <3) .
Q. What are the common sources of this compound during synthesis?
Impurity D typically arises from:
- Process-related intermediates : Incomplete purification steps or side reactions during synthesis (e.g., oxidation or deamidation) .
- Degradation pathways : Hydrolysis or photolytic decomposition of the API. For instance, ramipril Impurity D formed via ester hydrolysis under acidic conditions .
- Excipient interactions : Reactions with formulation components (e.g., lactose adduct formation) .
Q. How should researchers report impurities in compliance with FDA guidelines?
FDA requires:
- Structural identification : Provide chemical name, structure, and characterization data (NMR, MS) .
- Analytical procedures : Detail methods for detection, including validation parameters (e.g., LOD/LOQ) .
- Quantitative reporting : Specify identified/unidentified impurities, total impurities, and adherence to thresholds .
Advanced Research Questions
Q. How can stability studies be designed to assess this compound under varying storage conditions?
- Stress testing : Expose the impurity to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation using HPLC .
- pH-dependent stability : Studies on amlodipine Impurity D revealed significant degradation at pH <3 (e.g., 24-hour exposure reduced purity by 15%) .
- Long-term stability : Store samples at 25°C/60% RH and analyze at intervals (0, 3, 6 months) to model shelf-life .
Q. What advanced methodologies resolve structural ambiguities in this compound?
- High-resolution mass spectrometry (HRMS) : Determines exact mass to distinguish isobaric species (e.g., m/z accuracy <2 ppm) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm stereochemistry or regiochemistry .
- X-ray crystallography : Definitive structural confirmation for crystalline impurities .
Q. How should researchers address contradictory analytical data for this compound?
- Cross-validation : Replicate analyses using orthogonal methods (e.g., LC-MS vs. NMR) .
- Statistical analysis : Apply regression tools (OLS, SEM) or residual diagnostics to identify outliers .
- Literature comparison : Benchmark findings against published impurity profiles (e.g., ramipril Impurity D’s m/z 415) .
Q. What are the degradation kinetics of this compound under oxidative conditions?
- Kinetic modeling : Use LC-MS/MS to track impurity formation over time. For example, pseudo-first-order kinetics may apply if degradation depends on oxidizer concentration .
- Activation energy calculation : Perform Arrhenius studies at multiple temperatures to predict shelf-life .
Q. How to validate an LC-MS/MS method for quantifying trace levels of this compound?
- Sensitivity : Determine LOD (≤0.05%) and LOQ (≤0.1%) using serial dilutions .
- Matrix effects : Spike impurity into API/excipient blends to assess recovery (85–115%) .
- Robustness : Vary LC parameters (flow rate, column temperature) to ensure consistent retention times .
Q. What strategies mitigate process-related formation of this compound?
- Process optimization : Adjust reaction stoichiometry, temperature, or catalysts to minimize side products .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect impurity formation in real-time .
- Purification enhancements : Implement gradient chromatography or crystallization to isolate the impurity .
Propriétés
IUPAC Name |
(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHBHCTFISHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.